

Characterization of Azepane-Containing Heterocyclic Compounds: A Technical Guide

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Compound of Interest

Compound Name: 3-(Azepan-2-yl)-5-(thiophen-2-yl)isoxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of azepane-containing heterocyclic compounds, a class of molecules of significant interest in medicinal chemistry and drug discovery. The versatile seven-membered azepane ring serves as a scaffold in numerous biologically active compounds, demonstrating a wide range of therapeutic applications, including anticancer, anti-Alzheimer's, and antimicrobial activities.^[1] This guide details the key methodologies for structural elucidation and biological evaluation, presents quantitative data for comparative analysis, and illustrates relevant biological pathways and experimental workflows.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize key quantitative data for representative azepane-containing compounds, providing a basis for structure-activity relationship (SAR) analysis.

Table 1: Spectroscopic and Crystallographic Data of a Representative Azepane Derivative

Parameter	Value	Reference
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	7.35-7.20 (m, 5H, Ar-H), 3.86 (d, J = 13.2 Hz, 1H), 3.66 (m, 1H), 3.20-2.90 (m, 4H), 1.90-1.60 (m, 6H)	
¹³ C NMR (101 MHz, CDCl ₃) δ (ppm)	138.5, 129.2, 128.5, 127.3, 60.1, 55.4, 54.8, 29.7, 27.5, 26.8	[2]
Mass Spectrometry (EI-MS) m/z	114.19 (M ⁺)	[3]
X-ray Crystallography (Bond Length)	C-N: 1.47 Å, C-C: 1.53 Å	[4]
X-ray Crystallography (Bond Angle)	C-N-C: 112°, C-C-C: 115°	[4]

Table 2: In Vitro Biological Activity of Selected Azepane Derivatives

Compound ID	Target	Assay	IC ₅₀ (nM)	Cancer Cell Line	Reference
1	Protein Kinase B (PKB-alpha)	Enzyme Inhibition	5	-	[5]
4	Protein Kinase B (PKB-alpha)	Enzyme Inhibition	4	-	[5]
(R,R)-1a	Norepinephrine Transporter (NET)	Radioligand Displacement	60	-	[4]
(R,R)-1a	Dopamine Transporter (DAT)	Radioligand Displacement	230	-	[4]
(R,R)-1a	Serotonin Transporter (SERT)	Radioligand Displacement	250	-	[4]
Compound 11	-	Cytotoxicity (SRB Assay)	880	FaDu	[6]
Compound 6	-	Cytotoxicity (SRB Assay)	3930	A2780	[6]
Azetopyrroloazepinone 9e	-	Cytotoxicity	-	U-251 (Selective)	[7]
Azepano-betulinic amide	-	Cytotoxicity (NCI-60)	570 - 14300	HCT-15, NCI/ADR-RES	[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of azepane-containing compounds are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in an azepane derivative.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the purified azepane compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Tune and shim the instrument to ensure optimal field homogeneity.
 - Set the temperature to 298 K.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
 - Process the data similarly to the ^1H spectrum.
- 2D NMR (COSY, HSQC, HMBC):

- Acquire two-dimensional spectra as needed to establish connectivity.
- COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two to three bonds.
- Data Analysis: Integrate the ^1H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to elucidate the complete molecular structure.
[\[2\]](#)[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of an azepane derivative and to gain structural information from its fragmentation pattern.

Protocol:

- Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization:
 - Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source and bombarded with high-energy electrons.
 - Electrospray Ionization (ESI): Ideal for polar and less volatile compounds. The sample solution is sprayed through a charged capillary, creating charged droplets that evaporate to produce gas-phase ions.
- Mass Analysis:
 - The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
- **Data Analysis:**
 - Identify the molecular ion peak (M^+) to determine the molecular weight.
 - Analyze the fragmentation pattern to identify characteristic losses and deduce structural motifs. For N-heterocycles, common fragmentations include alpha-cleavage and ring fission.^[3]
 - For high-resolution mass spectrometry (HRMS), determine the accurate mass to calculate the elemental composition.

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic arrangement of an azepane derivative in a single crystal.

Protocol:

- **Crystal Growth:**
 - Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.5 mm in size).
 - Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
- **Data Collection:**
 - Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.
 - Cool the crystal under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations.
 - Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
 - Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate molecular structure.
- Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.[\[4\]](#)

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of an azepane derivative on cancer cell lines and calculate its IC₅₀ value.

Protocol:

- Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment:
 - Prepare a series of dilutions of the azepane compound in the culture medium.
 - Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
 - Incubate the plates for 48-72 hours.
- MTT Assay:

- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
 - Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[10][11][12]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of an azepane derivative against a specific microorganism.

Protocol:

- Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) in a suitable broth, adjusted to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- Compound Dilution: Prepare a two-fold serial dilution of the azepane compound in a 96-well microtiter plate containing the appropriate broth.
- Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
- Incubation: Incubate the plate at 37°C for 18-24 hours.

- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13][14][15]

Beta-Secretase (BACE1) Inhibitor Screening Assay

Objective: To screen for and characterize azepane derivatives as inhibitors of the BACE1 enzyme, a key target in Alzheimer's disease.

Protocol:

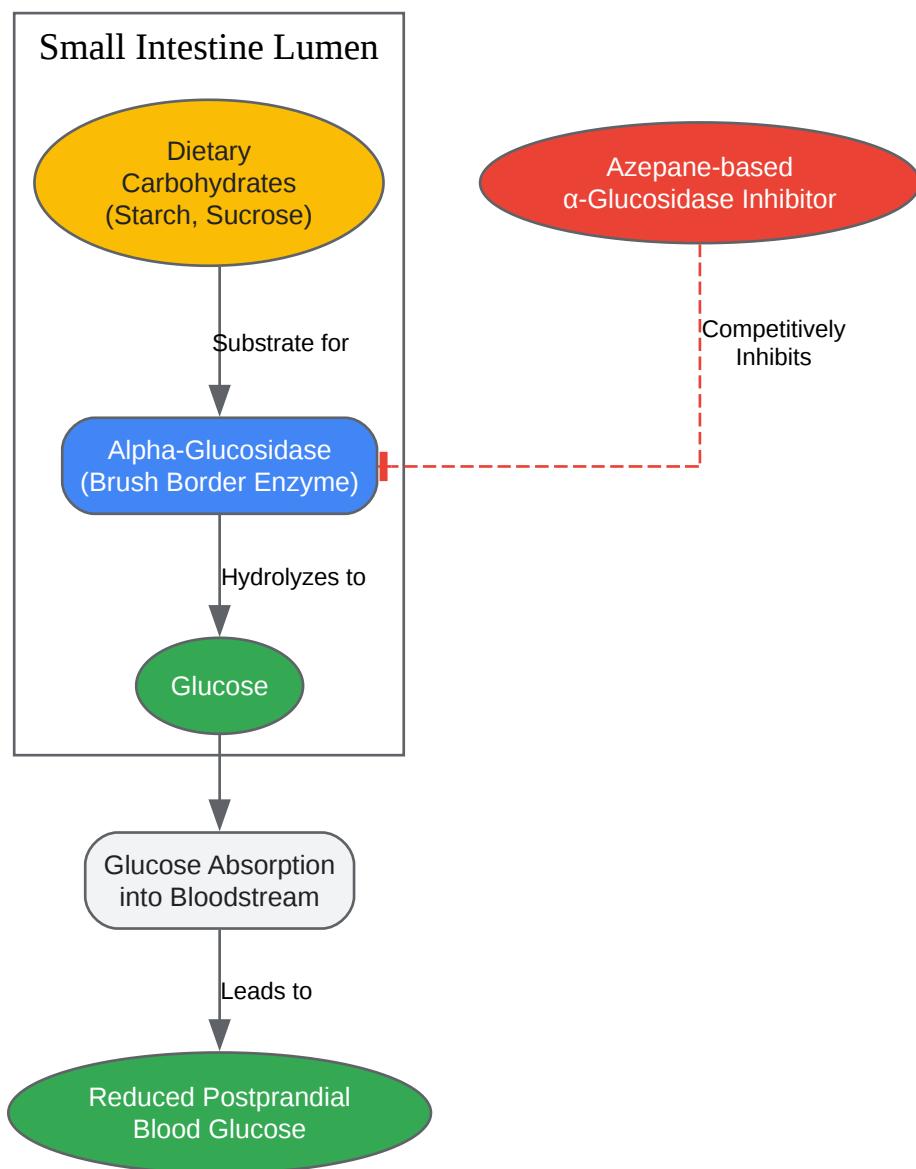
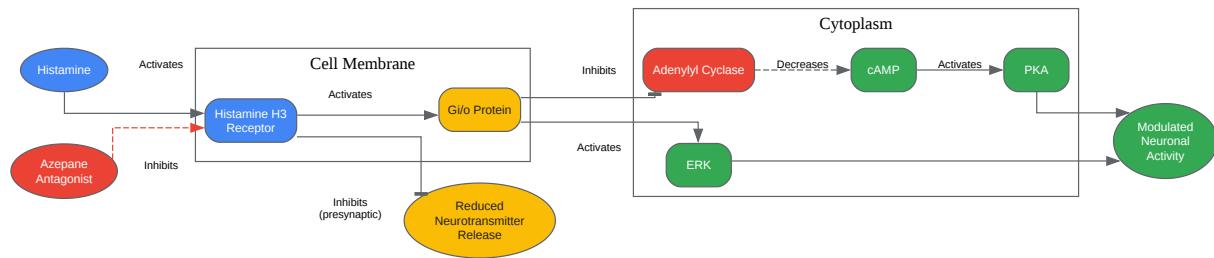
- Reagent Preparation:
 - Prepare a BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).
 - Dilute the recombinant human BACE1 enzyme and the fluorogenic BACE1 substrate in the assay buffer.
- Assay Procedure:
 - In a 96-well black plate, add the assay buffer, the test azepane compound at various concentrations, and the BACE1 enzyme. Include a control without the inhibitor and a blank without the enzyme.
 - Pre-incubate the plate for 15 minutes at 37°C.
 - Initiate the reaction by adding the BACE1 substrate to all wells.
- Fluorescence Measurement:
 - Measure the fluorescence intensity at an excitation wavelength of ~345 nm and an emission wavelength of ~500 nm in kinetic mode for 30-60 minutes at 37°C.
- Data Analysis:
 - Calculate the rate of reaction for each concentration of the inhibitor.
 - Determine the percent inhibition relative to the control without the inhibitor.

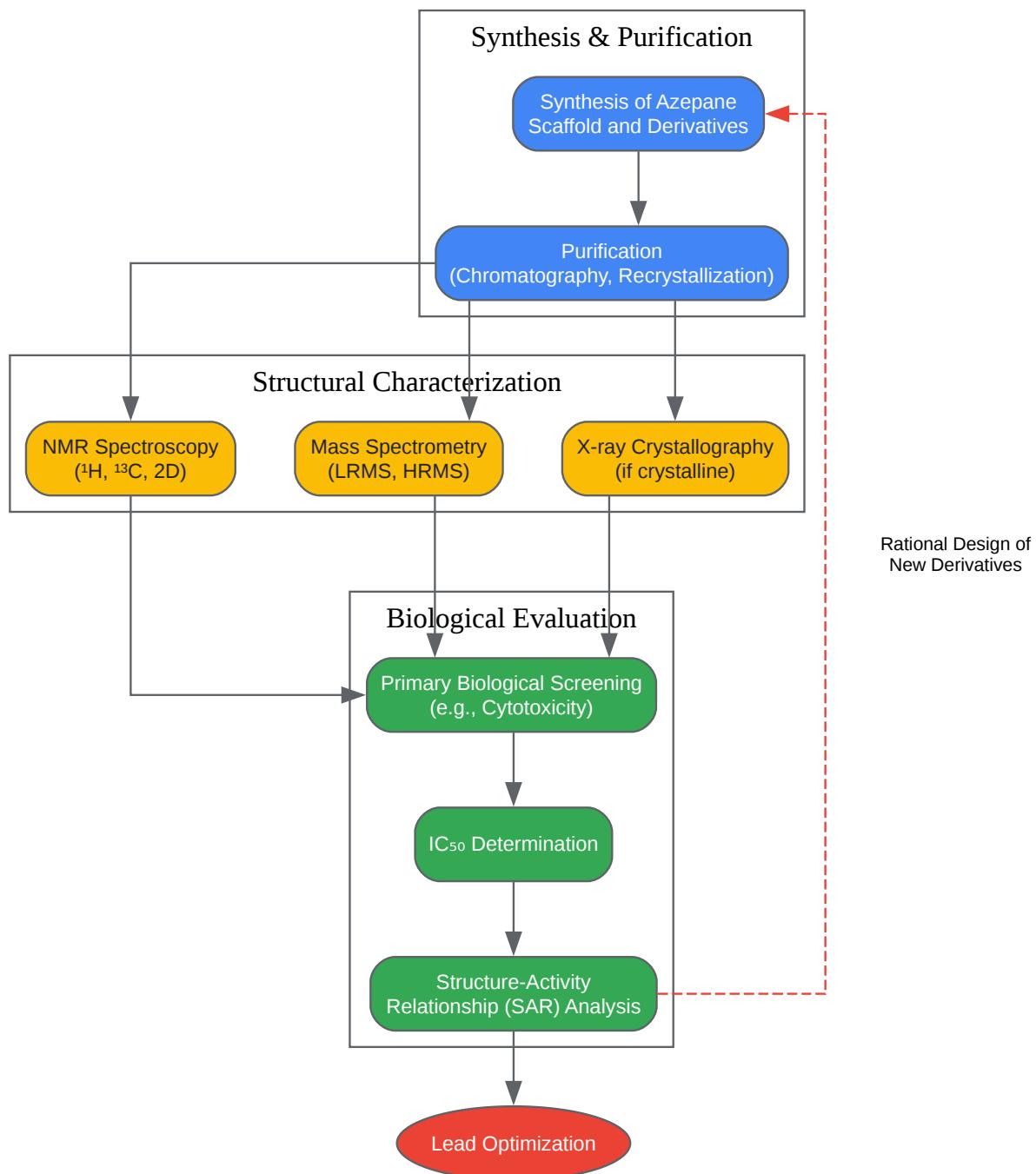
- Plot the percent inhibition against the logarithm of the inhibitor concentration and calculate the IC_{50} value.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

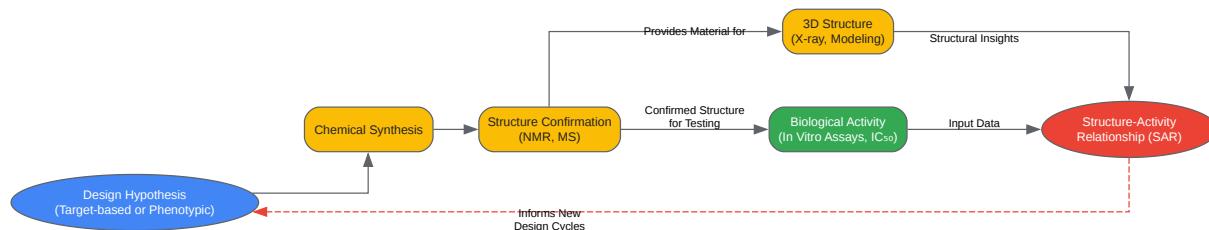
Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by azepane compounds and a typical workflow for their characterization.

Signaling Pathways







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